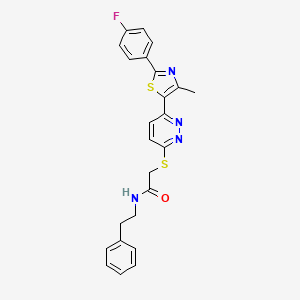
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H21FN4OS2 and its molecular weight is 464.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C24H21FN4O3S2 with a molecular weight of approximately 496.6 g/mol. Its structure features a thiazole ring, a pyridazine moiety, and a phenethylacetamide group, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, CDK1, and CDK2. These kinases are crucial for cell cycle regulation and transcriptional control. The compound exhibits potent inhibitory effects, with Ki values ranging from 1 to 6 nM against these targets .
Inhibition of CDK9
Inhibition of CDK9 leads to reduced transcriptional activity of RNA polymerase II, resulting in decreased expression of antiapoptotic proteins such as Mcl-1. This mechanism triggers apoptosis in various human cancer cell lines . The compound's affinity for CDK9 is significantly higher compared to CDK7, suggesting a selective action that may minimize off-target effects .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the thiazole and pyridazine rings can significantly affect the compound's potency. For instance, substitution at the C2 position of the thiazole ring with different functional groups alters the interaction with the active site of CDK2 and CDK9. A bulkier substituent at this position generally leads to reduced activity across all CDKs .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound:
Case Studies
Several studies have investigated the efficacy of compounds similar to this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that the compound effectively induced apoptosis in human leukemia cells through its action on CDK9, leading to reduced cell viability and increased caspase activation .
- In Vivo Efficacy : In animal models, compounds with similar structures showed significant tumor regression when administered in conjunction with standard chemotherapeutic agents, indicating potential for combination therapy strategies .
Propiedades
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS2/c1-16-23(32-24(27-16)18-7-9-19(25)10-8-18)20-11-12-22(29-28-20)31-15-21(30)26-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKYCQZUHNTTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














